molecular formula C6H9IN2O B6147378 4-iodo-1-(2-methoxyethyl)-1H-pyrazole CAS No. 1407429-97-3

4-iodo-1-(2-methoxyethyl)-1H-pyrazole

Cat. No.: B6147378
CAS No.: 1407429-97-3
M. Wt: 252.05 g/mol
InChI Key: TXNOAQSDMOFPHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodo-1-(2-methoxyethyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of an iodine atom and a methoxyethyl group in this compound makes it unique and potentially useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-1-(2-methoxyethyl)-1H-pyrazole can be achieved through several methods. One common approach involves the iodination of 1-(2-methoxyethyl)-1H-pyrazole. This can be done using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to ensure selective iodination at the desired position.

Another method involves the use of Suzuki–Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds. This method can be employed to couple a boronic acid derivative of pyrazole with an iodo-substituted reagent in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent quality and yield. The use of eco-friendly activation methods, such as microwave irradiation and ultrasound, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Iodo-1-(2-methoxyethyl)-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 4-azido-1-(2-methoxyethyl)-1H-pyrazole, while oxidation with hydrogen peroxide can produce this compound-3-carboxylic acid.

Scientific Research Applications

4-Iodo-1-(2-methoxyethyl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-iodo-1-(2-methoxyethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Iodo-1-(2-methoxyethyl)-1H-pyrazole is unique due to its specific substitution pattern, which can influence its reactivity and potential applications. The presence of both an iodine atom and a methoxyethyl group provides opportunities for diverse chemical modifications and functionalizations, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

1407429-97-3

Molecular Formula

C6H9IN2O

Molecular Weight

252.05 g/mol

IUPAC Name

4-iodo-1-(2-methoxyethyl)pyrazole

InChI

InChI=1S/C6H9IN2O/c1-10-3-2-9-5-6(7)4-8-9/h4-5H,2-3H2,1H3

InChI Key

TXNOAQSDMOFPHJ-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=C(C=N1)I

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.